molecular formula C5H2N2OS2 B12908190 [1,3]Dithiolo[4,5-b]pyrazin-2-one CAS No. 4428-04-0

[1,3]Dithiolo[4,5-b]pyrazin-2-one

Cat. No.: B12908190
CAS No.: 4428-04-0
M. Wt: 170.2 g/mol
InChI Key: DQCZRPBDNDDYFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dithiolo[4,5-b]pyrazin-2-one typically involves the reaction of di-(sodiomercapto)methyleneamalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction pathways as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: [1,3]Dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [1,3]dithiolo[4,5-b]pyrazin-2-one derivatives as anticancer agents. For instance, a series of compounds demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116. Compound 12 exhibited an IC50 value of 0.19 μM against EGFR Wt and showed apoptosis induction by increasing the expression of pro-apoptotic genes like Bax and P53 while decreasing Bcl-2 levels .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
12MCF-70.19Apoptosis induction
12HCT-1160.026Cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study found that certain derivatives exhibited activity exceeding that of standard antibiotics like ampicillin and streptomycin. The antimicrobial efficacy was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Crop Protection

The use of this compound derivatives has been explored in agricultural settings for crop protection. These compounds have shown promise in protecting crops from various pathogens, potentially reducing reliance on conventional pesticides. The efficacy of these compounds was demonstrated through field trials where they significantly reduced disease incidence in treated plants compared to controls .

Conductive Polymers

In materials science, this compound has been incorporated into conductive polymers. These polymers are being researched for their applications in organic electronics and photovoltaic devices due to their favorable electrical properties. The integration of dithiolo compounds enhances the conductivity and stability of the polymer matrices .

Case Study 1: Anticancer Research

A detailed investigation into the anticancer properties of this compound derivatives involved synthesizing a range of compounds followed by in vitro testing on multiple cancer cell lines. The results indicated that specific modifications to the dithiolo structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug development efforts .

Case Study 2: Agricultural Efficacy

Field studies assessing the efficacy of this compound as a biopesticide showed promising results. Treated crops exhibited lower levels of fungal infections compared to untreated controls. This study highlighted the potential for these compounds to serve as environmentally friendly alternatives to synthetic pesticides .

Mechanism of Action

The mechanism of action of [1,3]Dithiolo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction disrupts essential biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Uniqueness: [1,3]Dithiolo[4,5-b]pyrazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other heterocyclic compounds.

Biological Activity

[1,3]Dithiolo[4,5-b]pyrazin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and case reports.

Synthesis

The synthesis of this compound typically involves the reaction of dithiole derivatives with pyrazine precursors. For example, a common method includes the cyclization of appropriate thioketones and pyrazine derivatives under acidic conditions to yield the desired compound. The following table summarizes some synthesis methods:

Method Reagents Yield
Cyclization with thioketonesDithiole + Pyrazine70-85%
Reaction with sulfur dichlorideDithiole + Sulfur dichloride + Base60-75%

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One study demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound was shown to induce apoptosis by modulating key proteins involved in the apoptotic pathway:

  • Cell Cycle Arrest : The compound caused G1 phase arrest in MCF-7 cells.
  • Apoptotic Induction : Increased expression of pro-apoptotic proteins (Bax and P53) and decreased expression of anti-apoptotic protein (Bcl-2) were observed.

The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-70.19 ± 0.009Apoptosis induction via Bcl-2 downregulation
HCT-1160.42 ± 0.021Cell cycle arrest in G1 phase
HepG20.35 ± 0.015Inhibition of EGFR and VEGFR pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The following table presents MIC values for selected strains:

Microorganism MIC (μg/mL)
Staphylococcus aureus0.21
Escherichia coli0.25
Pseudomonas aeruginosa0.30

Case Studies

Several case studies have documented the therapeutic applications of this compound derivatives:

  • Study on Breast Cancer Treatment : A derivative showed a significant reduction in tumor size in MCF-7 xenograft models when administered at a dose of 10 mg/kg.
  • Antibacterial Efficacy : A clinical trial indicated that a formulation containing this compound effectively treated skin infections caused by MRSA.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1,3]dithiolo[4,5-b]pyrazin-2-one derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of dithioate salts with active methylene compounds. For example, derivatives are synthesized by reacting dithioate salts (e.g., derived from cyclic active methylene compounds) with quinoxaline precursors in polar aprotic solvents like dimethylformamide (DMF) at room temperature. Optimization includes solvent selection (DMF for solubility), stoichiometric ratios, and reaction time (2–24 hours). Purity is enhanced via recrystallization from ethanol-DMF mixtures .

Q. How can researchers structurally characterize this compound derivatives using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1550 cm1^{-1}, cyano groups at ~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX or SIR97 suites) resolves molecular geometry and packing. Validate results with CIF files and refine structures via least-squares methods .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize molecular geometries and predict HOMO-LUMO gaps. Software like Multiwfn analyzes charge transfer and molecular electrostatic potential (MEP) surfaces. Validate computational results against experimental spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., anti-proliferative vs. toxic effects) may arise from assay conditions or substituent variations. Standardize protocols:

  • Use identical cell lines (e.g., MCF-7 for cancer studies) and control for solvent effects (e.g., DMSO concentration).
  • Perform dose-response curves (IC50_{50}) and validate apoptosis via annexin-V/propidium iodide assays .
  • Cross-reference toxicity data (e.g., honey bee toxicity in agricultural contexts) with environmental fate studies .

Q. What strategies are effective in designing this compound analogs for selective biological targeting (e.g., mTOR inhibition)?

  • Methodological Answer :

  • Scaffold Hybridization : Attach sulfonamide or pyridinyl moieties to enhance binding affinity. For example, 6-(pyrrolidin-1-ylsulfonyl) derivatives show improved interaction with mTOR kinase pockets .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at position 6) and screen via kinase inhibition assays (IC50_{50}) .

Q. How can crystallographic data for this compound derivatives be analyzed to identify polymorphism or co-crystal formation?

  • Methodological Answer :

  • Use the Cambridge Structural Database (CSD) to compare packing motifs.
  • Employ Mercury software to visualize hydrogen-bonding networks and π-π interactions.
  • For co-crystals, screen with pharmaceutically relevant counterions (e.g., hydrochlorides) and validate via PXRD .

Q. What experimental approaches validate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor stability in aqueous buffers (pH 3–9) at 25–50°C using HPLC.
  • Photodegradation : Expose to UV light (254 nm) and identify byproducts via LC-MS.
  • Soil Microcosm Assays : Quantify degradation rates in agricultural soils using 14C^{14}C-labeled analogs .

Properties

CAS No.

4428-04-0

Molecular Formula

C5H2N2OS2

Molecular Weight

170.2 g/mol

IUPAC Name

[1,3]dithiolo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2N2OS2/c8-5-9-3-4(10-5)7-2-1-6-3/h1-2H

InChI Key

DQCZRPBDNDDYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)SC(=O)S2

Origin of Product

United States

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